molecular formula C17H20N2O2S B5519742 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide

Cat. No.: B5519742
M. Wt: 316.4 g/mol
InChI Key: BCMRTKQYSZAOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12454906 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Research demonstrates the efficiency of microwave-assisted synthesis methods for compounds similar to N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide, producing derivatives with significant antibacterial and antifungal activities. This approach is noted for its environmental friendliness and improved reaction yields (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Ligands for Human Adenosine Receptors

Another study outlines the synthesis of chromone–thiazole hybrids, aiming to create potential ligands for human adenosine receptors. These compounds, synthesized through both conventional heating and microwave irradiation, show promise in pharmacology for their potential receptor binding capabilities (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015).

Antimicrobial Polyurethane Coatings

Investigation into coumarin–thiazole derivatives, which have historically shown significant biological activity, reveals their utility in developing antimicrobial polyurethane coatings. Such coatings are valuable in material science for their potential to prevent microbial growth on surfaces (H. A. El‐Wahab et al., 2014).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

The application of ultrasound irradiation in the synthesis of novel thiazole derivatives bearing a coumarin nucleus has been explored, showing potent cytotoxic activity against specific cell lines. This highlights the compound's potential in cancer research and therapy (Sobhi M. Gomha & K. Khalil, 2012).

Detection of Metal Ions

A study demonstrates the development of a coumarin–pyrazolone probe for detecting Cr3+ ions, applicable in living cells. Such probes are crucial in environmental monitoring and biological research to track metal ion concentrations (Kailasam Saravana Mani et al., 2018).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized as chemosensors for cyanide anions, highlighting their potential in analytical chemistry for detecting hazardous substances (Kangnan Wang et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict how this compound might interact with biological systems .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-4-16-19-14(11-22-16)17(20)18-10-12-6-7-15-13(9-12)5-3-8-21-15/h6-7,9,11H,2-5,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMRTKQYSZAOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.